Ubrogepant - 1374248-77-7

Ubrogepant

Catalog Number: EVT-242411
CAS Number: 1374248-77-7
Molecular Formula: C29H26F3N5O3
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ubrogepant is a small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the "gepant" family of drugs. [, ] In scientific research, ubrogepant is used primarily as a tool to investigate the role of CGRP signaling pathways, particularly in migraine pathophysiology. [] It is also used to assess potential drug-drug interactions. []

Olcegepant

Compound Description: Olcegepant is a first-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It was investigated as a potential treatment for migraine but was ultimately discontinued due to challenges with its pharmacokinetic properties, specifically its short half-life. []

Relevance: Olcegepant is structurally related to Ubrogepant and served as a predecessor in the development of CGRP receptor antagonists for migraine treatment. Ubrogepant, a second-generation gepant, exhibits improved pharmacokinetic properties, including a longer half-life, compared to Olcegepant. []

Telcagepant

Compound Description: Telcagepant is a first-generation, small-molecule CGRP receptor antagonist initially investigated for the acute treatment of migraine. It was withdrawn from clinical development due to concerns about drug-induced liver injury observed during clinical trials. []

MK-3207

Compound Description: MK-3207 is a first-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist previously investigated as a potential treatment for migraine. Similar to Telcagepant, MK-3207 was discontinued from further development due to concerns regarding drug-induced liver injury. []

Rimegepant

Compound Description: Rimegepant is a second-generation, orally bioavailable, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine in adults. [, , ]

Relevance: Rimegepant is structurally related to Ubrogepant and shares the same mechanism of action as a CGRP antagonist. Both are considered second-generation gepants and offer an alternative treatment option for individuals who cannot tolerate triptans or prefer an oral medication. [, , ]

Atogepant

Compound Description: Atogepant is a second-generation, orally administered, small-molecule CGRP receptor antagonist being developed for both the acute and preventive treatment of migraine. []

Lasmiditan

Compound Description: Lasmiditan is a novel, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine with or without aura in adults. [, ]

Relevance: While not structurally related to Ubrogepant, Lasmiditan serves as a relevant comparator in clinical trials evaluating the efficacy and safety of acute migraine treatments. Unlike Ubrogepant, Lasmiditan acts on the serotonin 5-HT1F receptor and does not directly target the CGRP pathway. [, ]

Sumatriptan

Compound Description: Sumatriptan is a triptan medication commonly used for the acute treatment of migraine. It acts as a serotonin 5-HT1B/1D receptor agonist, leading to vasoconstriction and inhibition of trigeminal nerve activation. []

Relevance: While structurally different from Ubrogepant, Sumatriptan serves as a comparator in preclinical models and clinical trials assessing the efficacy of Ubrogepant for migraine. Preclinical studies suggest that, unlike Sumatriptan, repeated Ubrogepant administration does not induce latent sensitization, a phenomenon implicated in medication overuse headache. [] Additionally, Ubrogepant offers a treatment alternative for individuals who cannot tolerate or have contraindications to triptans like Sumatriptan. []

Overview

Ubrogepant is a novel pharmaceutical compound classified as a competitive antagonist of the human calcitonin gene-related peptide receptor. It is primarily utilized for the acute treatment of migraines in adults, both with and without aura. Ubrogepant operates by inhibiting the action of calcitonin gene-related peptide, which plays a significant role in the pathophysiology of migraines by facilitating pain signaling and vasodilation in cranial blood vessels. This compound was approved by the U.S. Food and Drug Administration in December 2019, marking a significant advancement in migraine management therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ubrogepant involves a multi-step process that combines various chemical reactions to construct its complex molecular framework. The synthesis can be divided into several key phases:

  1. Aminopiperidinone Fragment Preparation: The synthesis begins with L-serine isopropyl ester, which undergoes a Finkelstein reaction to produce an iodide intermediate. This iodide is then alkylated with 4-bromophenylacetone, followed by hydrogenative debromination to yield a keto ester. The critical step involves dynamic kinetic resolution using transaminase to generate the piperidinone fragment with high diastereoselectivity .
  2. Pyrrolidinone Fragment Synthesis: The pyrrolidinone component is synthesized from N-(tert-butyl)-3-methylpyridin-2-amine through a two-step process involving conversion to methyl carbamate followed by intramolecular cyclization .
  3. Final Assembly: The final assembly of Ubrogepant involves coupling the aminopiperidinone fragment with the acid fragment via EDC-mediated amide coupling, resulting in high yield and purity .
Molecular Structure Analysis

Ubrogepant has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. Its chemical formula is C19H23F3N4O3C_{19}H_{23}F_{3}N_{4}O_{3}, and it features a spiroazaindole core structure, which is pivotal for its interaction with the calcitonin gene-related peptide receptor.

Structural Data

  • Molecular Weight: 393.41 g/mol
  • IUPAC Name: (3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
  • Chemical Structure: The compound features a trifluoroethyl group and various nitrogen-containing rings that enhance its receptor binding affinity .
Chemical Reactions Analysis

Ubrogepant's synthesis involves several key chemical reactions:

  1. Alkylation Reactions: These are critical for forming the piperidinone and pyrrolidinone fragments.
  2. Dynamic Kinetic Resolution: Utilized to achieve high selectivity in forming the piperidinone structure.
  3. Amide Coupling: This reaction links the two main fragments to form Ubrogepant efficiently.

These reactions are conducted under controlled conditions to ensure high yields and specific stereochemistry essential for biological activity .

Mechanism of Action

Ubrogepant exerts its therapeutic effects by selectively antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in migraine pathophysiology as it mediates vasodilation and pain transmission during migraine attacks. By blocking this receptor, Ubrogepant effectively reduces migraine symptoms.

Process and Data

The mechanism includes:

  • Inhibition of CGRP Activity: Ubrogepant binds competitively to the CGRP receptor, preventing CGRP from exerting its vasodilatory effects.
  • Reduction of Pain Signaling: By inhibiting CGRP's action, Ubrogepant diminishes the transmission of pain signals in the trigeminovascular system .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Stability: Stable under normal conditions but sensitive to light and moisture

Chemical Properties

  • pKa Value: Indicates weak basicity due to the presence of nitrogen atoms.
  • LogP Value: Reflects moderate lipophilicity, which aids in oral bioavailability.

These properties are crucial for understanding Ubrogepant's pharmacokinetics and bioavailability as an oral medication .

Applications

Ubrogepant is primarily applied in clinical settings for:

  1. Migraine Management: It provides rapid relief from acute migraine attacks.
  2. Research Studies: Ongoing studies are exploring its efficacy in chronic migraine conditions and other potential indications related to neurogenic inflammation.

The compound represents a significant advancement in migraine treatment options, offering patients an alternative mechanism of action compared to traditional triptans, which primarily target serotonin receptors .

Properties

CAS Number

1374248-77-7

Product Name

Ubrogepant

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

Molecular Formula

C29H26F3N5O3

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1

InChI Key

DDOOFTLHJSMHLN-ZQHRPCGSSA-N

SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

MK-1602; MK 1602; MK1602

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.